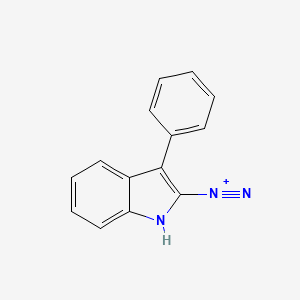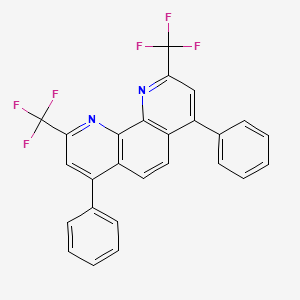
4,7-Diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline is a complex organic compound that belongs to the family of phenanthrolines. Phenanthrolines are known for their ability to form stable complexes with metal ions, making them useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Benzene derivatives and trifluoromethylated compounds.
Reaction Conditions: Use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
4,7-Diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups like alkyl or aryl groups.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry, forming complexes with metal ions.
Biology: Potential use in biochemical assays and as a probe for studying metal ion interactions in biological systems.
Medicine: Investigated for its potential in drug development, particularly in targeting metal ion-dependent enzymes.
Industry: Used in catalysis and materials science, particularly in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 4,7-Diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal ions, affecting various chemical and biological processes. The molecular targets and pathways would depend on the specific application, such as enzyme inhibition or catalysis.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: A simpler analog without the diphenyl and trifluoromethyl groups.
2,9-Dimethyl-1,10-phenanthroline: Similar structure with methyl groups instead of trifluoromethyl groups.
4,7-Diphenyl-1,10-phenanthroline: Lacks the trifluoromethyl groups.
Uniqueness
4,7-Diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline is unique due to the presence of both diphenyl and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. These groups can enhance its ability to form stable complexes with metal ions and affect its solubility and electronic properties.
特性
CAS番号 |
817638-45-2 |
|---|---|
分子式 |
C26H14F6N2 |
分子量 |
468.4 g/mol |
IUPAC名 |
4,7-diphenyl-2,9-bis(trifluoromethyl)-1,10-phenanthroline |
InChI |
InChI=1S/C26H14F6N2/c27-25(28,29)21-13-19(15-7-3-1-4-8-15)17-11-12-18-20(16-9-5-2-6-10-16)14-22(26(30,31)32)34-24(18)23(17)33-21/h1-14H |
InChIキー |
UPJIKHOECFDKMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



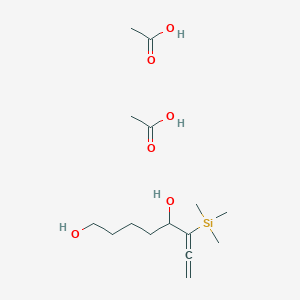
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)
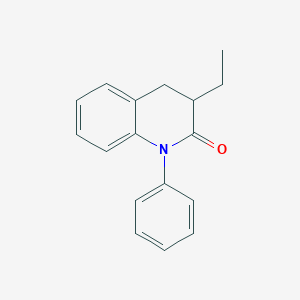

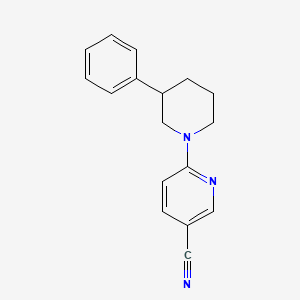
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)

![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester](/img/structure/B14224887.png)
![(Propan-2-yl)[bis(trifluoromethyl)]phosphane](/img/structure/B14224889.png)
